3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its significant role in various biological and chemical processes
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole compounds in water and other polar solvents may suggest that their action could be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The resulting imidazole derivative is then subjected to further reactions to introduce the phenyl and thioethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and subsequent substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with different substituents.
2-chloro-3-(phenylthio)benzamide: Similar structure but lacks the imidazole ring.
Uniqueness
3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of both the chloro and imidazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCWOVVILRZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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